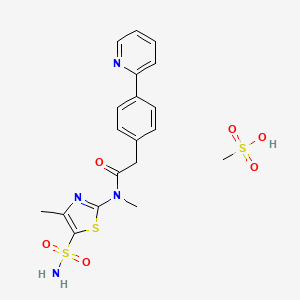

Pritelivir mésylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

AIC316 (mesylate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antiviral drug synthesis and mechanism of action.

Biology: Researchers study its effects on viral replication and its interactions with viral enzymes.

Medicine: AIC316 (mesylate) is being developed for the treatment of HSV infections, particularly in immunocompromised patients.

Mécanisme D'action

Target of Action

Pritelivir mesylate primarily targets the Herpes Simplex Virus (HSV) helicase-primase complex . This complex plays a crucial role in the replication of the virus’s DNA, making it a key target for antiviral drugs .

Mode of Action

Pritelivir mesylate is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs . It acts by inhibiting the helicase-primase complex, thereby preventing the de novo synthesis of viral DNA . This mode of action is distinct from other antiviral agents used for treating HSV infections, which typically target the viral DNA polymerase .

Biochemical Pathways

By inhibiting the helicase-primase complex, Pritelivir mesylate disrupts the HSV DNA replication process . This prevents the virus from multiplying, thereby limiting the spread of the infection within the host .

Pharmacokinetics

Pritelivir mesylate is administered orally, topically, and through vaginal routes . The drug is fast disintegrating, i.e., within 1-2 minutes . Its dissolution properties are mainly driven by the drug substance characteristics . .

Result of Action

The inhibition of the helicase-primase complex by Pritelivir mesylate results in a significant reduction in the replication of the HSV DNA . This leads to a decrease in the severity and frequency of HSV outbreaks . In clinical trials, Pritelivir mesylate has shown strong clinical efficacy and a good safety profile .

Action Environment

Pritelivir mesylate is particularly effective in the treatment of HSV infections in immunocompromised patients, whose infections have become resistant to acyclovir . The drug’s efficacy can be influenced by factors such as the patient’s immune status and the presence of drug-resistant strains of the virus . Current therapies for these patients can lead to severe side effects, including renal failure . These recent results reinforce the potential of Pritelivir mesylate and its novel mode of action as a well-tolerated, efficacious, and convenient oral treatment option .

Analyse Biochimique

Biochemical Properties

Pritelivir Mesylate is an inhibitor of the viral helicase-primase complex . This complex is essential for the replication of the herpes simplex virus, and by inhibiting it, Pritelivir Mesylate prevents the virus from multiplying .

Cellular Effects

Pritelivir Mesylate exhibits antiviral activity in vitro and in animal models of herpes simplex virus (HSV) infection . It is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with an IC50 of 0.02 μM against HSV1-2 .

Molecular Mechanism

The molecular mechanism of Pritelivir Mesylate involves the inhibition of the viral helicase-primase complex . This complex is responsible for unwinding the double-stranded DNA of the virus, which is a crucial step in viral replication. By inhibiting this complex, Pritelivir Mesylate prevents the virus from replicating .

Temporal Effects in Laboratory Settings

Pritelivir Mesylate has shown strong clinical efficacy and a good safety profile in phase 2 trials . The phase 2 part of the trial showed very encouraging results in terms of healing of cutaneous lesions within 28 days of treatment with Pritelivir Mesylate .

Dosage Effects in Animal Models

In a lethal mouse challenge model, Pritelivir treatment significantly increased survival . Even the lowest dose of 0.3 mg/kg was effective in increasing survival to 53% .

Metabolic Pathways

The major metabolic pathway of Pritelivir Mesylate is amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA) .

Transport and Distribution

Pritelivir Mesylate is administered orally . After administration, it is absorbed and distributed within the body where it exerts its antiviral effects .

Méthodes De Préparation

La synthèse de l'AIC316 (mésylate) implique la création d'un composé thiazolylamide. La voie de synthèse comprend la réaction du N-méthyl-N-(4-méthyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phényl]acétamide avec l'acide méthanesulfonique pour former le sel de mésylate . Les méthodes de production industrielle sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent plusieurs étapes de purification pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

L'AIC316 (mésylate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Diverses réactions de substitution peuvent être réalisées pour introduire différents substituants dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'AIC316 (mésylate) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études de synthèse de médicaments antiviraux et de mécanisme d'action.

Biologie : Les chercheurs étudient ses effets sur la réplication virale et ses interactions avec les enzymes virales.

Médecine : L'AIC316 (mésylate) est en cours de développement pour le traitement des infections à HSV, en particulier chez les patients immunodéprimés.

Mécanisme d'action

L'AIC316 (mésylate) exerce ses effets antiviraux en inhibant le complexe hélicase-primase viral, qui est essentiel à la réplication de l'ADN du HSV. En ciblant ce complexe enzymatique, l'AIC316 (mésylate) empêche le virus de répliquer son matériel génétique, réduisant ainsi la charge virale et la gravité des infections .

Propriétés

IUPAC Name |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAJHCGEURRDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428333-96-3 | |

| Record name | Pritelivir mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRITELIVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

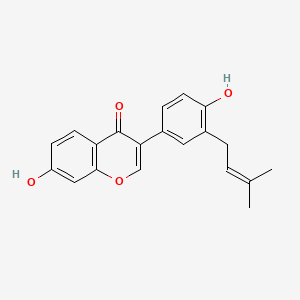

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)